
Technical Guide: EALFQ-pNA in Chiba Virus
Protease Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: h-Glu-ala-leu-phe-gln-pna
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Cat. No.: B1149795 Get Quote

Executive Summary & Historical Context
The Chiba virus (CV), a prototype strain of Norovirus Genogroup I (GI), relies on a 3C-like

cysteine protease (Pro) to process its viral polyprotein. The historical adoption of EALFQ-pNA

(Glu-Ala-Leu-Phe-Gln-para-nitroanilide) as a surrogate substrate for CV protease represents a

pivotal moment in cross-viral enzymology.

Originally designed for Human Rhinovirus (HRV) 3C protease research (modeling the HRV

2C/3A cleavage site), EALFQ-pNA was identified as a viable substrate for CV protease due to

the structural conservation of the S1 specificity pocket between picornaviral and caliciviral

proteases. This cross-reactivity allowed researchers, most notably Nakamura et al. (2005), to

kinetically characterize the CV protease and solve its crystal structure (PDB: 1WQS), providing

the first structural insights into the active site integrity of GI noroviruses.

The Mechanistic Logic (Why EALFQ Works)
The Chiba virus protease exhibits a strict preference for Glutamine (Gln/Q) at the P1 position,

similar to HRV 3C protease.

P1 (Gln): Fits into the S1 specificity pocket of CV protease, anchored by His157.

P2 (Phe): The hydrophobic Phenylalanine residue occupies the S2 pocket. While CV

protease naturally accommodates large hydrophobic residues (Leu/Ile/Val) at P2, the
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plasticity of the S2 pocket allows it to accept the Phe of the HRV substrate.

pNA (Reporter): The para-nitroanilide group acts as the leaving group. Upon cleavage of the

Gln-pNA amide bond, free pNA is released, absorbing strongly at 405 nm.

Technical Specifications & Kinetic Data
The utility of EALFQ-pNA lies in its ability to provide real-time kinetic data. Below is a summary

of the physicochemical properties and historical kinetic benchmarks established for CV

protease using this substrate.

Table 1: Physicochemical & Kinetic Profile
Parameter Specification / Value Context

Sequence Glu-Ala-Leu-Phe-Gln-pNA HRV 2C/3A mimic

Target Enzyme
Chiba Virus 3C-like Protease

(rCV-3CLpro)
Norovirus GI

Detection Colorimetric (Absorbance)

Mechanism
Amide bond hydrolysis (Q-

pNA)
Releases yellow pNA

(Michaelis Constant) Indicates moderate affinity*

(Turnover Number)
Slow turnover compared to

native peptides

Optimal pH 8.0 - 8.6
Alkaline shift typical for CV

protease

Inhibitors

Chymostatin, Zn

, Hg
Validates active site specificity

*Note: The

for EALFQ-pNA is higher than native CV substrates (often
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), reflecting that this is a surrogate substrate. However, its chromogenic nature makes it
superior for high-throughput screening (HTS).

Validated Experimental Protocol
Directive: This protocol is designed as a self-validating system. The inclusion of "No-Enzyme"

and "Inhibitor" controls is mandatory to distinguish true proteolysis from spontaneous hydrolysis

or background noise.

Reagents Preparation[1]
Assay Buffer (Standardized): 50 mM HEPES (pH 8.0), 120 mM NaCl, 1 mM EDTA, 1 mM

DTT (or TCEP).

Expert Insight: DTT is critical to maintain the active site Cysteine (Cys139) in a reduced

state. Without it, the enzyme rapidly inactivates.

Substrate Stock: Dissolve EALFQ-pNA in 100% DMSO to 10 mM. Store at -20°C.

Enzyme Stock: Recombinant Chiba Virus Protease (purified from E. coli), diluted to 2

M in Assay Buffer.

Workflow: Kinetic Assay (96-well format)
Blanking (Wells A1-A3): Add 100

L Assay Buffer.

Substrate Control (Wells B1-B3): Add 98

L Buffer + 2

L Substrate (Final 200

M). Purpose: Monitor spontaneous hydrolysis.

Experimental Wells (Wells C1-H12):

Add 80
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L Assay Buffer.

Add 10

L Enzyme (Final concentration 200 nM).

Incubate at 37°C for 10 minutes (Temperature equilibration).

Reaction Initiation:

Add 10

L Substrate Stock (titrated 50-500

M final) to Experimental Wells.

Mix immediately (orbital shake 5 sec).

Data Acquisition:

Measure Absorbance at 405 nm every 30 seconds for 60 minutes at 37°C.

Analysis:

Calculate initial velocity (

) from the linear portion of the curve.

Subtract Substrate Control slopes from Experimental slopes.

Mechanism & Workflow Visualization
The following diagram illustrates the catalytic pathway of the Chiba virus protease acting on

EALFQ-pNA, highlighting the critical Cys-His dyad interaction and the signal generation step.
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Caption: Catalytic cycle of Chiba Virus Protease cleaving EALFQ-pNA. Cys139 attacks the

Gln-pNA bond, releasing chromogenic pNA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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